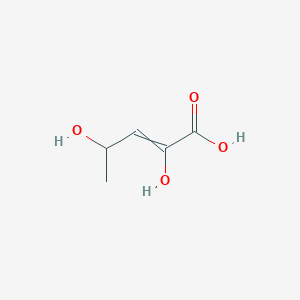
2,4-Dihydroxypent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxypent-2-enoic acid is an organic compound characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a five-carbon chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxypent-2-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of pentenoic acid derivatives. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of suitable precursors. This method allows for the efficient and scalable production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxypent-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Acid chlorides and anhydrides are often used to introduce new functional groups.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including dihydroxylated derivatives, reduced compounds, and substituted molecules with diverse functional groups.
Scientific Research Applications
2,4-Dihydroxypent-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxypent-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, making the compound valuable for research in enzymology and metabolic studies.
Comparison with Similar Compounds
- 2,3-Dihydroxypent-2-enoic acid
- 2,5-Dihydroxypent-2-enoic acid
- 3,4-Dihydroxypent-2-enoic acid
Comparison: 2,4-Dihydroxypent-2-enoic acid is unique due to the specific positions of its hydroxyl groups and double bond. This structural arrangement imparts distinct chemical properties and reactivity compared to its isomers. The compound’s unique configuration makes it particularly useful in certain chemical reactions and applications where other isomers may not be as effective.
Properties
CAS No. |
61501-54-0 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2,4-dihydroxypent-2-enoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h2-3,6-7H,1H3,(H,8,9) |
InChI Key |
WGHYUNJQQDIHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















